(1S,2S,3S)-prephytoene diphosphate
Description
Properties
Molecular Formula |
C40H68O7P2 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1S,2S,3S)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m0/s1 |
InChI Key |
RVCNKTPCHZNAAO-XGYYIUAYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Enzymatic Mechanisms Governing 1s,2s,3s Prephytoene Diphosphate Formation and Transformation
Phytoene (B131915) Synthase (PSY/CrtB) Catalysis of (1S,2S,3S)-Prephytoene Diphosphate (B83284) Biosynthesis
Phytoene synthase (PSY), also known as CrtB in bacteria, is the pivotal enzyme responsible for the first committed step in carotenogenesis. nih.govnih.govfrontiersin.org This enzyme's activity dictates the metabolic flux towards the production of carotenoids. nih.govfrontiersin.orgresearchgate.net
Phytoene synthase is characterized as a bifunctional enzyme that catalyzes two distinct, yet tightly coupled, reactions. nih.govfrontiersin.orgfrontiersin.org The first reaction involves the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form the intermediate, prephytoene diphosphate. nih.govfrontiersin.orgfrontiersin.orgqmul.ac.uk Subsequently, the enzyme facilitates the rearrangement of this cyclopropylcarbinyl intermediate into 15-cis-phytoene (B30313). qmul.ac.ukgenome.jp These two sequential steps, dimerization and rearrangement, are catalyzed by a single protein, leading to the proposal of the name phytoene synthase for this enzyme. nih.gov In no observed instances have these two reactions been kinetically uncoupled. nih.gov
Phytoene synthase is systematically classified under the Enzyme Commission (EC) number 2.5.1.32. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgqmul.ac.ukgenome.jpwikipedia.orgexpasy.org This classification places it in the transferase class, specifically transferring alkyl or aryl groups other than methyl groups. genome.jp The accepted name for this enzyme is 15-cis-phytoene synthase. qmul.ac.uk It is also known by several other names, including prephytoene-diphosphate synthase, phytoene synthetase, PSase, and geranylgeranyl-diphosphate geranylgeranyltransferase. qmul.ac.ukgenome.jpwikipedia.orgexpasy.org The systematic name is geranylgeranyl-diphosphate:geranylgeranyl-diphosphate geranylgeranyltransferase (15-cis-phytoene forming). qmul.ac.uk
Table 1: Enzymatic Classification and Nomenclature of Phytoene Synthase
| Category | Details |
| EC Number | 2.5.1.32 nih.govfrontiersin.orgresearchgate.netfrontiersin.orgqmul.ac.ukgenome.jpwikipedia.orgexpasy.org |
| Accepted Name | 15-cis-phytoene synthase qmul.ac.uk |
| Systematic Name | geranylgeranyl-diphosphate:geranylgeranyl-diphosphate geranylgeranyltransferase (15-cis-phytoene forming) qmul.ac.uk |
| Other Names | PSY (gene name), CrtB (gene name), prephytoene-diphosphate synthase, phytoene synthetase, PSase, geranylgeranyl-diphosphate geranylgeranyltransferase qmul.ac.ukgenome.jpwikipedia.orgexpasy.org |
| Enzyme Class | Transferases genome.jp |
The enzymatic conversion of GGPP and the subsequent transformation of prephytoene diphosphate by phytoene synthase follow conventional Michaelis-Menten kinetics. nih.gov For the enzyme isolated from Capsicum chromoplast stroma, the Michaelis constant (K_m) for geranylgeranyl diphosphate was determined to be 0.30 µM. nih.gov The K_m value for the intermediate, prephytoene diphosphate, was found to be 0.27 µM. nih.gov These similar K_m values suggest a high affinity of the enzyme for both its initial substrate and the intermediate product.
Table 2: Kinetic Parameters of Phytoene Synthase from Capsicum Chromoplasts
| Substrate | K_m Value (µM) |
| Geranylgeranyl Diphosphate (GGPP) | 0.30 nih.gov |
| Prephytoene Diphosphate | 0.27 nih.gov |
The catalytic activity of phytoene synthase is strictly dependent on the presence of the manganese ion (Mn²⁺) as a cofactor. nih.govfrontiersin.orgfrontiersin.orgqmul.ac.uknih.govwikipedia.org This requirement for Mn²⁺ is a distinguishing feature and is thought to play a role in regulating the competition for the common substrate GGPP among different enzymes within the plastids. nih.govfrontiersin.orgfrontiersin.orgnih.gov While other enzymes that utilize GGPP may prefer magnesium (Mg²⁺), the selectivity of phytoene synthase for Mn²⁺ provides a potential mechanism for controlling the flow of precursors into the carotenoid pathway. nih.govscite.ai
Phytoene synthase activity is significantly influenced by its association with membranes and the presence of specific lipids. nih.govfrontiersin.orgfrontiersin.org The enzyme exhibits a requirement for association with plastid membranes for its catalytic function. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Furthermore, galactolipids have been identified as being specifically required for the catalytic activity of phytoene synthase. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net While the enzyme can associate with liposomes made of phospholipids, it remains inactive. researchgate.net However, the addition of free galactose can substitute for galactolipids and restore enzymatic activity, suggesting that galactolipids are directly involved in the catalytic process rather than simply serving as a membrane anchor. researchgate.net Research has distinguished between a membrane-bound, active form of the enzyme and a soluble, inactive form complexed with other proteins in the chromoplast stroma. researchgate.net
Inhibitory Effects of Inorganic Pyrophosphate and Arginine-Specific Reagents on Phytoene Synthase
The activity of phytoene synthase (PSY) is subject to regulation by various molecules. Inorganic pyrophosphate (PPi), a product of the condensation reaction that forms prephytoene diphosphate, is known to be an inhibitor of the enzyme. This product inhibition represents a common regulatory mechanism in metabolic pathways, where the accumulation of a product slows down its own synthesis.
Furthermore, studies utilizing arginine-specific chemical modification reagents have demonstrated their inhibitory effect on phytoene synthase activity. These reagents target and modify arginine residues within the enzyme's active site. The resulting inhibition suggests that arginine residues play a crucial role in the catalytic mechanism of phytoene synthase, likely involved in substrate binding, particularly the pyrophosphate moieties of the geranylgeranyl diphosphate (GGPP) substrates, or in stabilizing charged intermediates during the reaction.
Stereochemical Aspects of (1S,2S,3S)-Prephytoene Diphosphate Formation
The formation of this compound is a highly stereospecific process, ensuring the correct three-dimensional arrangement of atoms in the final phytoene molecule.
Detailed Stereospecificity of the C1'-2,3 Cyclopropanation Reaction
The formation of the cyclopropane (B1198618) ring in prephytoene diphosphate from two molecules of GGPP is a key step catalyzed by phytoene synthase. This C1'-2,3 cyclopropanation reaction exhibits a high degree of stereospecificity. The enzyme precisely controls the orientation of the two GGPP molecules, leading to the formation of the (1S,2S,3S) stereoisomer of prephytoene diphosphate. This specific stereochemistry is critical for the subsequent rearrangement to phytoene.
Mechanism of Cyclopropyl (B3062369) Ring Opening and Rearrangement to Phytoene
Following its formation, the this compound intermediate undergoes a sophisticated rearrangement to yield phytoene. This process involves the opening of the highly strained cyclopropyl ring. The enzymatic mechanism facilitates this ring-opening, which is coupled with a 1'-3 migration and the elimination of a proton and the diphosphate group. This concerted or stepwise process ultimately leads to the formation of the linear C40 hydrocarbon, phytoene. The regiochemistry of the double bond formation in phytoene is also dictated by the stereochemistry of the preceding cyclopropyl intermediate and the enzymatic control of the elimination process.
Role of Carbocation Intermediates in the Enzymatic Transformation
The transformation of this compound to phytoene is believed to proceed through the formation of one or more carbocationic intermediates. The ionization of the diphosphate group from the cyclopropylcarbinyl system generates a primary cyclopropylcarbinyl cation. This highly reactive species is stabilized within the enzyme's active site. The subsequent opening of the cyclopropane ring and rearrangement are driven by the relief of ring strain and the formation of a more stable tertiary carbocation. The enzyme's active site architecture plays a crucial role in guiding the trajectory of these carbocationic intermediates, ensuring the specific formation of the phytoene backbone.
Comparative Enzymology with Other Head-to-Head Terpene Synthases
Phytoene synthase belongs to the head-to-head terpene synthase family, which also includes squalene (B77637) synthase (SQS) and dehydrosqualene synthase (CrtM). These enzymes catalyze similar condensation reactions of isoprenoid diphosphates.
Analogies with Squalene Synthase (SQS) and Dehydrosqualene Synthase (CrtM)
Squalene synthase catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form presqualene diphosphate, which is then reductively rearranged to squalene, the precursor for sterol biosynthesis. wikipedia.orgebi.ac.ukwikipedia.org Dehydrosqualene synthase (CrtM), found in some bacteria, also utilizes FPP to produce dehydrosqualene. nih.gov
All three enzymes—phytoene synthase, squalene synthase, and dehydrosqualene synthase—share significant structural and mechanistic similarities. They all proceed through a cyclopropyl diphosphate intermediate (prephytoene diphosphate for PSY and presqualene diphosphate for SQS and CrtM). wikipedia.orgebi.ac.ukrsc.org This indicates a common evolutionary origin and a conserved catalytic strategy for the head-to-head coupling of isoprenoid units. The primary sequences of these enzymes reveal conserved regions that are likely involved in substrate binding and catalysis. wikipedia.org Despite these similarities, they exhibit strict substrate specificity, with PSY utilizing the C20 substrate GGPP and SQS/CrtM using the C15 substrate FPP. wikipedia.orgnih.gov This specificity is determined by the architecture of their respective active sites.
| Enzyme | Substrate(s) | Intermediate | Product(s) |
| Phytoene Synthase (PSY) | 2 x Geranylgeranyl Diphosphate (GGPP) | This compound | Phytoene |
| Squalene Synthase (SQS) | 2 x Farnesyl Diphosphate (FPP) | Presqualene Diphosphate | Squalene |
| Dehydrosqualene Synthase (CrtM) | 2 x Farnesyl Diphosphate (FPP) | Presqualene Diphosphate | Dehydrosqualene, Squalene, Phytoene |
Recent studies have highlighted the promiscuity of some of these enzymes. For instance, CrtM from Staphylococcus aureus has been shown to produce not only dehydrosqualene but also squalene and even phytoene, indicating an ability to utilize both FPP and GGPP as substrates, albeit with different efficiencies. nih.govacs.org This enzymatic promiscuity provides insights into the evolutionary relationships and the potential for engineering these enzymes for the production of various terpenoid compounds.
Distinctions in Final Rearrangement and Reduction Steps Among Synthases
The formation of the initial cyclopropylcarbinyl diphosphate intermediate, such as prephytoene diphosphate or presqualene diphosphate, is a common first step for head-to-head terpene synthases like Phytoene Synthase (PSY) and Squalene Synthase (SQS). pnas.orgnih.gov However, the subsequent enzymatic steps involving rearrangement and, in some cases, reduction, showcase key distinctions that define the final product.
Phytoene synthase (PSY) catalyzes a two-step reaction. wikipedia.orgebi.ac.uk The first step is the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to create the intermediate this compound. wikipedia.orgebi.ac.uk In the second step, this intermediate is rearranged to form 15-cis-phytoene. frontiersin.orgnih.gov This rearrangement proceeds without a reduction step. ebi.ac.uk
In contrast, squalene synthase (SQS) also catalyzes a two-part reaction but with a crucial difference in the final step. pnas.orgnih.gov It begins with the condensation of two farnesyl diphosphate (FPP) molecules to form presqualene diphosphate (PSPP), an intermediate analogous to prephytoene diphosphate. pnas.orgnih.govnih.gov Following this, SQS catalyzes the rearrangement and, critically, a reductive step that requires NADPH to produce squalene. ebi.ac.uknih.govwikipedia.org This NADPH-dependent reduction is a defining feature of the SQS mechanism and is absent in the phytoene synthase reaction. ebi.ac.uknih.gov The isolation of products like dehydrosqualene and rillingol from SQS reactions in the absence of a suitable reducing agent provides strong evidence for the distinct rearrangement and reduction mechanism. nih.gov
| Enzyme | Intermediate | Final Product | Rearrangement | Reduction Step | Cofactor |
| Phytoene Synthase (PSY) | Prephytoene diphosphate | Phytoene | Yes | No | Mn2+ dependent nih.gov |
| Squalene Synthase (SQS) | Presqualene diphosphate | Squalene | Yes | Yes | NADPH ebi.ac.uknih.gov |
Similarities and Differences with Chrysanthemyl Diphosphate Synthase (CPPase)
Chrysanthemyl diphosphate synthase (CPPase) is another enzyme that catalyzes a non-head-to-tail condensation, but its relationship with phytoene synthase reveals both mechanistic parallels and fundamental divergences. pnas.orgnih.gov
The primary similarity lies in the initial chemical reaction. Both PSY and CPPase catalyze a c1′-2-3 cyclopropanation reaction. pnas.orgnih.gov PSY condenses two C20 geranylgeranyl diphosphate molecules to form the C40 prephytoene diphosphate, while CPPase condenses two C5 dimethylallyl diphosphate (DMAPP) molecules to yield the C10 chrysanthemyl diphosphate (CPP). pnas.orgnih.govnih.gov Both prephytoene diphosphate and CPP are cyclopropylcarbinyl diphosphates. pnas.orgnih.gov This shared ability to form a cyclopropane ring from two prenyl diphosphate substrates is a significant mechanistic link. pnas.org
However, the differences are profound and define the distinct biological roles of these enzymes. The most critical distinction is that CPPase's catalytic activity ends with the formation of CPP. pnas.org It only performs the cyclopropanation reaction. pnas.org In stark contrast, PSY and SQS are bifunctional enzymes that also catalyze the subsequent complex rearrangement of their respective cyclopropylcarbinyl intermediates (prephytoene diphosphate and presqualene diphosphate) to form the final 1'-1 linked products, phytoene and squalene. pnas.orgnih.gov
Furthermore, a surprising discovery was the lack of significant amino acid sequence similarity between CPPase and the PSY/SQS family. nih.govnih.gov Instead, the amino acid sequence of CPPase shows a high degree of similarity to head-to-tail chain elongation prenyltransferases, such as farnesyl diphosphate synthase (FPPase). pnas.orgnih.govresearchgate.net This suggests that despite catalyzing a similar initial type of reaction, CPPase evolved from a different lineage of enzymes than the head-to-head synthases like PSY and SQS. nih.gov
| Feature | Phytoene Synthase (PSY) / Squalene Synthase (SQS) | Chrysanthemyl Diphosphate Synthase (CPPase) |
| Substrate(s) | 2x Geranylgeranyl Diphosphate (PSY) wikipedia.org / 2x Farnesyl Diphosphate (SQS) pnas.org | 2x Dimethylallyl Diphosphate (DMAPP) nih.govwikipedia.org |
| Initial Reaction | c1′-2-3 condensation to form a cyclopropylcarbinyl diphosphate intermediate. pnas.org | c1′-2-3 condensation to form chrysanthemyl diphosphate. pnas.orgnih.gov |
| Subsequent Steps | Catalyzes rearrangement (and reduction for SQS) to form a 1'-1 linkage product. pnas.orgnih.gov | Does not catalyze further rearrangement or reduction; the reaction stops at the cyclopropylcarbinyl diphosphate. pnas.org |
| Enzyme Functionality | Bifunctional (condensation and rearrangement/reduction). nih.gov | Monofunctional (condensation only). pnas.org |
| Sequence Homology | Part of the squalene/phytoene synthase family. wikipedia.org | High similarity to farnesyl diphosphate synthase (FPPase); little similarity to PSY/SQS. nih.govnih.gov |
Metabolic Pathways and Regulation Associated with 1s,2s,3s Prephytoene Diphosphate
Upstream Biosynthesis of Geranylgeranyl Diphosphate (B83284) (GGPP)
The journey to (1S,2S,3S)-prephytoene diphosphate begins with the synthesis of its precursor, geranylgeranyl diphosphate (GGPP). GGPP is a C20 isoprenoid derived from the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org Two primary pathways, the methylerythritol phosphate (B84403) (MEP) pathway and the mevalonate (B85504) (MVA) pathway, are responsible for producing IPP and DMAPP. nih.gov
Contributions of the Methylerythritol Phosphate (MEP) Pathway in Plastids and Bacteria
In plants, the MEP pathway operates within the plastids and is the primary source of IPP and DMAPP for carotenoid biosynthesis. nih.govfrontiersin.org This pathway is also found in most bacteria and green algae. nih.govnih.gov The MEP pathway begins with the condensation of D-glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govnih.gov This initial step is considered a rate-limiting reaction in the pathway. nih.gov
Through a series of enzymatic steps involving DXP reductoisomerase (DXR), CDP-ME synthetase, CDP-ME kinase, ME-cPP synthase, HMBPP synthase, and HMBPP reductase, DXP is converted to IPP and DMAPP. nih.gov The MEP pathway is essential for the production of various vital isoprenoids in plants, including carotenoids, chlorophylls, and hormones like gibberellins (B7789140) and abscisic acid. nih.gov
Role of the Mevalonate (MVA) Pathway in Eukaryotes and Archaeons
The MVA pathway is the primary route for IPP and DMAPP synthesis in eukaryotes (including the cytosol of plants), archaea, and some bacteria. wikipedia.orgoup.com This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org HMG-CoA is then reduced to mevalonate (MVA) by HMG-CoA reductase. wikipedia.org
Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. wikipedia.org While plants possess both the MEP and MVA pathways, they are compartmentalized. The MVA pathway in the cytosol primarily produces precursors for sesquiterpenes and triterpenes, whereas the plastidial MEP pathway provides the precursors for carotenoids. nih.gov In archaea, variations of the MVA pathway exist, but they all converge on the production of IPP and DMAPP. nih.govnih.govacs.org
Function of Geranylgeranyl Diphosphate Synthase (GGPP Synthase, CrtE)
Geranylgeranyl diphosphate synthase (GGPPS), also known as CrtE in bacteria, catalyzes the formation of GGPP. nih.govfrontiersin.org This enzyme facilitates the sequential condensation of three molecules of IPP with one molecule of DMAPP. aocs.org GGPPS is a key branch-point enzyme, as its product, GGPP, is a precursor for a wide range of isoprenoids, including carotenoids, chlorophylls, tocopherols (B72186), and gibberellins. nih.govnih.gov
In plants, multiple GGPPS genes exist, and their protein products can be localized to different cellular compartments, including plastids, mitochondria, and the endoplasmic reticulum, reflecting the diverse metabolic fates of GGPP. nih.gov The activity of GGPPS can be a crucial regulatory point in determining the flux of precursors towards carotenoid biosynthesis versus other isoprenoid pathways. researchgate.net
| Enzyme/Pathway | Starting Material(s) | Key Product(s) | Cellular Location (in Plants) | Organismal Distribution |
| MEP Pathway | Glyceraldehyde 3-phosphate, Pyruvate | IPP, DMAPP | Plastids | Bacteria, Algae, Plants (plastids) |
| MVA Pathway | Acetyl-CoA | IPP, DMAPP | Cytosol, Mitochondria | Eukaryotes, Archaea, some Bacteria |
| GGPPS (CrtE) | 3 IPP, 1 DMAPP | Geranylgeranyl Diphosphate (GGPP) | Plastids, Mitochondria, ER | Widespread |
Downstream Conversion of this compound in Carotenoid Metabolism
This compound stands at the threshold of the dedicated carotenoid biosynthetic pathway. Its conversion marks the first committed step in the formation of C40 carotenoids.
Formation of Phytoene (B131915) (e.g., 15-cis-phytoene (B30313) and all-trans-phytoene isomers)
Phytoene synthase (PSY) is a bifunctional enzyme that catalyzes the head-to-head condensation of two molecules of GGPP to form this compound, which is then converted to 15-cis-phytoene. nih.govfrontiersin.org This two-step reaction is considered the primary rate-limiting step in carotenoid biosynthesis. nih.govnih.gov The product, 15-cis-phytoene, is a colorless C40 hydrocarbon and the first carotenoid in the pathway. frontiersin.orgfrontiersin.org While 15-cis-phytoene is the predominant isomer formed in plants and cyanobacteria, the subsequent steps involve a series of isomerizations. wikipedia.orgnih.gov
Subsequent Steps in Carotenoid Biosynthesis: Desaturation, Isomerization, Cyclization, and Hydroxylation
Following the formation of 15-cis-phytoene, a series of enzymatic reactions transform this colorless precursor into the diverse array of colored carotenoids.
Desaturation and Isomerization: In plants and cyanobacteria, the conversion of 15-cis-phytoene to the red-colored all-trans-lycopene is a multi-step process. frontiersin.org
Phytoene desaturase (PDS) introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene. wikipedia.orgresearchgate.net
ζ-carotene isomerase (Z-ISO) converts the tri-cis isomer to 9,9'-di-cis-ζ-carotene. frontiersin.orgresearchgate.net
ζ-carotene desaturase (ZDS) adds two more double bonds, resulting in 7,9,9',7'-tetra-cis-lycopene (prolycopene). frontiersin.orgresearchgate.net
Carotenoid isomerase (CRTISO) then catalyzes the isomerization of the cis double bonds to yield all-trans-lycopene. frontiersin.orgresearchgate.net In contrast, bacteria often utilize a single enzyme, CrtI, to carry out all four desaturation steps, directly producing all-trans-lycopene from phytoene. wikipedia.org
Cyclization: The cyclization of the linear all-trans-lycopene is a major branching point in the pathway. aocs.org
Lycopene (B16060) β-cyclase (LCYB) can add two β-rings to form β-carotene. frontiersin.org
The combined action of lycopene ε-cyclase (LCYE) and LCYB introduces one ε-ring and one β-ring to produce α-carotene. frontiersin.orgmdpi.com The relative activities of these two cyclases determine the ratio of β,β-carotenoids to β,ε-carotenoids. aocs.org
Hydroxylation: The final major step in the synthesis of many common xanthophylls is hydroxylation. Specific hydroxylases add hydroxyl groups to the β- and ε-rings of α-carotene and β-carotene to produce lutein (B1675518) and zeaxanthin, respectively. nih.govresearchgate.net Further modifications, such as epoxidation, can also occur. nih.gov
| Step | Enzyme(s) (Plants/Cyanobacteria) | Substrate | Product(s) | Key Transformation |
| Phytoene Synthesis | Phytoene Synthase (PSY) | 2x Geranylgeranyl Diphosphate | 15-cis-Phytoene | Formation of the first C40 carotenoid |
| Desaturation 1 | Phytoene Desaturase (PDS) | 15-cis-Phytoene | 9,15,9'-tri-cis-ζ-carotene | Introduction of two double bonds |
| Isomerization 1 | ζ-Carotene Isomerase (Z-ISO) | 9,15,9'-tri-cis-ζ-carotene | 9,9'-di-cis-ζ-carotene | Cis-trans isomerization |
| Desaturation 2 | ζ-Carotene Desaturase (ZDS) | 9,9'-di-cis-ζ-carotene | 7,9,9',7'-tetra-cis-lycopene | Introduction of two more double bonds |
| Isomerization 2 | Carotenoid Isomerase (CRTISO) | 7,9,9',7'-tetra-cis-lycopene | all-trans-Lycopene | Isomerization to all-trans form |
| Cyclization | Lycopene β-cyclase (LCYB) / Lycopene ε-cyclase (LCYE) | all-trans-Lycopene | α-carotene, β-carotene | Formation of ionone (B8125255) rings |
| Hydroxylation | Carotene Hydroxylases | α-carotene, β-carotene | Lutein, Zeaxanthin | Addition of hydroxyl groups |
Metabolic Flux and Channeling within the Isoprenoid Pathway
To manage and direct this metabolic flux efficiently, particularly at branch points where a single precursor is used for multiple products, cells employ a strategy known as metabolic channeling. nih.gov This involves the formation of multienzyme complexes, often called metabolons, which are non-covalent assemblies of sequential enzymes in a metabolic pathway. nih.govresearchgate.net These complexes facilitate the direct transfer of intermediates from one active site to the next, preventing the diffusion of intermediates into the bulk solvent, protecting them from degradation or diversion into competing pathways, and increasing catalytic efficiency. nih.govnih.gov
In the context of this compound synthesis, evidence points to the formation of a metabolon involving geranylgeranyl diphosphate synthase (GGPPS) and phytoene synthase (PSY). nih.govnih.gov PSY catalyzes the head-to-head condensation of two molecules of GGPP to form phytoene, via the this compound intermediate. aocs.orgnumberanalytics.com The direct interaction between GGPPS and PSY is thought to channel the hydrophobic GGPP substrate directly to the PSY active site, ensuring an efficient flux towards carotenoid biosynthesis and away from other GGPP-consuming pathways. nih.gov The existence of specific GGPPS and PSY isoforms that function together in particular tissues further supports the concept of dedicated metabolic channels for specific end-products. nih.gov Metabolic engineering approaches have leveraged this concept to enhance the production of specific terpenoids.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Enzyme Fusion | Covalently linking sequential enzymes into a single polypeptide chain to force substrate proximity. | Fusing GGPPS to PSY to increase carotenoid formation. | nih.govresearchgate.net |
| Synthetic Scaffolds | Using scaffold proteins with specific protein-protein interaction domains to co-localize pathway enzymes that are tagged with corresponding peptide ligands. | Assembling enzymes of the mevalonate pathway (AACT, HMGS, HMGR) on a scaffold to increase isoprenoid precursor supply. | researchgate.net |
| Subcellular Compartmentation | Targeting enzymes to specific organelles or micro-compartments, such as engineered lipid droplets, to concentrate enzymes and substrates. | Co-localizing a diterpene synthase (ABS), cytochrome P450 (CYP), and cytochrome P450 reductase (CPR) on lipid droplets to increase diterpene production and sequestration. | researchgate.net |
Branching Points in Isoprenoid Metabolism and their Impact on this compound Pathway
The biosynthesis of this compound is highly dependent on the metabolic fate of its direct precursor, geranylgeranyl diphosphate (GGPP), which sits (B43327) at a critical branch point in the isoprenoid metabolic network. nih.gov The allocation of GGPP to various biosynthetic pathways is a key determinant of the carbon flux towards carotenoids versus other essential compounds. In plant plastids, GGPP is a shared substrate for the synthesis of:
Carotenoids: via the phytoene synthase (PSY) reaction. frontiersin.orgnih.gov
Chlorophylls: specifically for the geranylgeranylated chlorophyll (B73375) a and b. nih.gov
Tocopherols (Vitamin E): which require a phytyl tail derived from GGPP. nih.gov
Phylloquinone (Vitamin K1): also requires a phytyl tail. nih.gov
Plastoquinone: essential for the photosynthetic electron transport chain. nih.gov
Gibberellins: plant hormones that regulate growth and development. nih.gov
The distribution of GGPP among these competing pathways is tightly regulated. Evidence suggests that specific isoforms of GGPPS form complexes with downstream enzymes, thereby channeling GGPP to a particular fate. nih.govnih.gov For instance, studies in tomato have shown that specific pairs of GGPPS and PSY isoforms are responsible for carotenoid production in different tissues, with SlG2 and PSY1 being most important in flowers and ripening fruits, while SlG3 and PSY2 are key for housekeeping carotenoid synthesis in leaves. nih.gov This indicates the existence of distinct, regulated channels that direct GGPP flux according to developmental and tissue-specific needs. nih.gov
Further upstream, another crucial branch point exists at farnesyl diphosphate (FPP), the C15 precursor to GGPP. nih.gov In the cytosol, FPP is a substrate for several competing pathways, including the biosynthesis of:
Sterols: essential components of cell membranes. nih.govnih.gov
Brassinosteroids: a class of plant hormones. nih.gov
Sesquiterpenes: a diverse class of C15 terpenes. nih.gov
Triterpenes: C30 compounds including defense molecules. nih.gov
Protein Prenylation: the attachment of farnesyl groups to proteins, modifying their function and localization. csic.es
The competition for FPP directly impacts the amount of substrate available for GGPPS to synthesize GGPP. nih.gov Therefore, the regulation of enzymes at these key branch points, such as farnesyl diphosphate synthase (FPPS) and squalene (B77637) synthase (the first committed step in sterol synthesis), indirectly influences the metabolic flux towards the this compound pathway. nih.govnih.gov
| Branch Point Metabolite | Pathway to Prephytoene Diphosphate | Competing Biosynthetic Pathways | Reference |
|---|---|---|---|
| Geranylgeranyl Diphosphate (GGPP) | Phytoene Synthase (PSY) catalyzes the formation of phytoene. | Chlorophylls, Tocopherols, Phylloquinone, Plastoquinone, Gibberellins. | nih.gov |
| Farnesyl Diphosphate (FPP) | GGPPS catalyzes the addition of one IPP molecule to form GGPP. | Sterols, Sesquiterpenes, Triterpenes, Brassinosteroids, Protein Farnesylation. | nih.govnih.govcsic.es |
| IPP and DMAPP | Prenyltransferases synthesize GPP, FPP, and GGPP. | In plastids, monoterpenes and isoprene. In cytosol, precursors for dolichols and ubiquinone (via FPP). | frontiersin.orgnih.govfrontiersin.org |
Molecular Genetics and Evolutionary Biology of 1s,2s,3s Prephytoene Diphosphate Synthesis Enzymes
Genetic Basis of Phytoene (B131915) Synthase Production
The genetic foundation for phytoene synthase production is diverse, with distinct genes encoding this enzymatic function in bacteria and plants.
Characterization of the crtB Gene in Bacteria
In bacteria, the gene responsible for phytoene synthase activity is designated as crtB. wikipedia.org This gene is a key component of the carotenoid biosynthesis (crt) gene cluster found in many bacterial species. Functional analyses have elucidated the role of crtB in converting GGPP to phytoene. nih.govmdpi.com
Studies in various bacteria, including Erwinia uredovora and Rhodobacter capsulatus, have provided detailed characterizations of the CrtB enzyme. For instance, the crtB gene from Erwinia uredovora has been cloned and expressed in Escherichia coli, confirming its function in phytoene synthesis. nih.govnih.govasm.org The elucidation of the carotenoid biosynthetic pathway in E. uredovora revealed that CrtB catalyzes the conversion of geranylgeranyl pyrophosphate to prephytoene pyrophosphate, which is then converted to phytoene. nih.gov In the purple non-sulfur photosynthetic bacterium Rhodobacter capsulatus, the crtB gene is part of a larger photosynthesis gene cluster. nih.govresearchgate.netcshl.eduuniprot.org Genetic and biochemical studies of crtB mutants in R. capsulatus have been instrumental in defining its essential role in the carotenoid pathway. nih.gov
The enzymatic activity of bacterial phytoene synthase is often dependent on cofactors. For example, the enzyme from Erwinia uredovora requires Mn2+ for its catalytic function. frontiersin.org
| Bacterial Species | Gene Designation | Key Findings | Reference |
|---|---|---|---|
| Erwinia uredovora (now Pantoea ananas) | crtB | Catalyzes the conversion of GGPP to prephytoene diphosphate (B83284). nih.gov Requires Mn2+ for activity. frontiersin.org The gene has been successfully cloned and its function confirmed in E. coli. nih.govnih.govasm.org | nih.govnih.govasm.orgfrontiersin.orguniprot.org |
| Rhodobacter capsulatus | crtB | Part of the carotenoid biosynthesis gene cluster. mdpi.comcshl.edu Essential for phytoene synthesis, as demonstrated by mutant analysis. nih.gov The crtI and crtB genes may form separate operons. nih.gov | mdpi.comnih.govcshl.eduuniprot.org |
Identification and Analysis of PSY Genes in Plants (e.g., pTOM5 from tomato)
In plants, phytoene synthase is encoded by a small family of nuclear genes, commonly referred to as PSY. frontiersin.orgnih.gov Unlike the single crtB gene in many bacteria, plants often possess multiple PSY paralogs that have undergone subfunctionalization, leading to tissue-specific and developmentally regulated expression patterns. frontiersin.orgnih.govnih.gov
A well-studied example is the tomato (Solanum lycopersicum) PSY1 gene, also known by its earlier designation, pTOM5. nih.gov This gene is predominantly expressed in chromoplast-containing tissues, particularly in ripening fruit, where it plays a crucial role in the massive accumulation of lycopene (B16060), the red pigment in tomatoes. nih.govoup.com Genetic studies, including the analysis of mutants and transgenic plants, have confirmed that PSY1 is the primary enzyme responsible for carotenoid biosynthesis during fruit ripening. oup.comnih.gov Mutations in the PSY1 gene can lead to a yellow-fleshed phenotype due to the lack of lycopene. nih.govnih.gov
Tomato possesses two other PSY genes, PSY2 and PSY3. PSY2 is mainly active in photosynthetic tissues like leaves, while PSY3 shows preferential expression in roots and is implicated in responses to abiotic stress. frontiersin.orgoup.com This division of labor among the PSY paralogs allows for precise control of carotenoid production in different parts of the plant and in response to varying environmental conditions. frontiersin.orgnih.gov
| Plant Species | Gene Paralog | Primary Tissue of Expression | Key Functional Role | Reference |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | PSY1 (pTOM5) | Ripening fruit, Flowers | Fruit carotenoid (lycopene) accumulation. oup.comnih.gov | nih.govoup.comnih.govmdpi.com |
| PSY2 | Leaves (photosynthetic tissues) | Carotenoid synthesis for photosynthesis. frontiersin.orgoup.com | frontiersin.orgoup.com | |
| PSY3 | Roots | Abiotic stress response, abscisic acid biosynthesis. frontiersin.orgoup.com | frontiersin.orgoup.com | |
| Maize (Zea mays) | PSY1 | Endosperm, Leaf | Endosperm carotenoid accumulation. nih.gov | nih.gov |
| PSY2 | Leaf | Photoinduction during greening. nih.gov | nih.gov | |
| PSY3 | Root | Response to abiotic stress (drought, salt). nih.govoup.com | nih.govoup.com |
Transcriptional and Post-Transcriptional Regulation of Phytoene Synthase Expression
The expression of phytoene synthase is a major control point in the carotenoid biosynthetic pathway and is tightly regulated at both the transcriptional and post-transcriptional levels to meet the plant's needs for carotenoids in different tissues and under various conditions. frontiersin.orgnih.gov
Spatiotemporal and Tissue-Specific Gene Expression Patterns
As highlighted by the examples of tomato and maize, the different PSY paralogs exhibit distinct spatiotemporal and tissue-specific expression patterns. frontiersin.orgnih.govresearchgate.net This differential expression is a hallmark of subfunctionalization following gene duplication. frontiersin.orgnih.gov
In tomato, PSY1 expression is strongly upregulated during the transition from chloroplasts to chromoplasts in ripening fruit, leading to the characteristic red color. nih.gov Conversely, PSY2 is the dominant form in green, photosynthetic tissues. frontiersin.orgoup.com In maize and other grasses, a similar division is observed, with PSY1 being crucial for endosperm carotenoid content, PSY2 for leaf carotenogenesis, and PSY3 for root-specific functions. nih.govresearchgate.net The expression of these genes is finely tuned during plant development, ensuring that carotenoids are produced where and when they are needed. For instance, in watermelon, different PSY members show organ-dependent expression, with ClPSY2 potentially regulating leaf, ovary, and flower development, and ClPSY3 being preferentially expressed in the root. nih.gov
Regulatory Networks in Response to Developmental and Environmental Cues
The expression of phytoene synthase genes is controlled by complex regulatory networks that integrate developmental and environmental signals. frontiersin.org
Developmental Cues: During seedling development, PSY gene expression is induced upon de-etiolation (the transition from dark to light growth). frontiersin.orgnih.gov In dark-grown seedlings, high levels of Phytochrome-Interacting Factors (PIFs) repress PSY expression by directly binding to its promoter. nih.govnih.govpnas.org Upon exposure to light, phytochromes trigger the degradation of PIFs, leading to a rapid derepression of PSY gene expression and a subsequent burst in carotenoid production. nih.govnih.govpnas.org Fruit ripening is another key developmental process where PSY expression is highly regulated, particularly PSY1 in tomato, to ensure the accumulation of pigments that attract seed dispersers. oup.comnih.govmdpi.com
Environmental Cues: Abiotic stresses such as drought, salinity, and high light can induce the expression of specific PSY paralogs, often the root-expressed PSY3. nih.govoup.comnih.gov This upregulation is linked to the increased demand for abscisic acid (ABA), a carotenoid-derived hormone crucial for stress responses. oup.comnih.gov In rice, OsPSY3 transcript levels are not significantly affected by light but are upregulated by salt treatment and drought, especially in the roots. nih.gov Similarly, in maize, PSY3 transcript levels are induced by drought, salt, and the application of ABA. nih.govoup.com Light itself is a major environmental cue, with PSY expression being regulated by phytochromes to coordinate carotenoid and chlorophyll (B73375) biosynthesis for optimal photosynthesis and photoprotection. nih.govnih.govpnas.org
Phylogenetic Analysis and Evolutionary Relationships of Squalene (B77637)/Phytoene Synthase Family Proteins
Phytoene synthase belongs to the squalene/phytoene synthase family of enzymes, which also includes squalene synthase (SQS), the enzyme responsible for the first committed step in sterol biosynthesis. wikipedia.orgwikipedia.org SQS and PSY share functional similarities, catalyzing the head-to-head condensation of two C15 (farnesyl diphosphate) or C20 (geranylgeranyl diphosphate) isoprenoid precursors, respectively. wikipedia.orgebi.ac.uk
These functional similarities are reflected in their primary structures, with both enzyme types sharing conserved domains. wikipedia.orgebi.ac.uknih.gov A key conserved feature is the SQS-PSY domain (Pfam accession no. PF00494), which is characteristic of this enzyme family. nih.gov Within this domain, specific motifs are involved in substrate binding and catalysis. nih.govnih.gov For example, two highly conserved aspartate-rich motifs are crucial for binding the phosphate (B84403) groups of the substrates. nih.gov
Phylogenetic analyses suggest that the genes encoding these enzymes have a deep evolutionary history, with evidence pointing to a common carotenogenic progenitor in prokaryotes. nih.gov The squalene/phytoene synthase family is found across all three domains of life: bacteria, archaea, and eukaryotes. wikipedia.org Phylogenetic trees constructed from the amino acid sequences of these proteins reveal distinct clades corresponding to different taxa. nih.govresearchgate.netnih.gov
Common Ancestry and Divergence of CrtB and CrtM
Phytoene synthase (CrtB) and dehydrosqualene synthase (CrtM) share a common evolutionary origin, belonging to the class 1 superfamily of isoprenoid biosynthetic enzymes. nih.govfrontiersin.org Both enzymes catalyze the head-to-head condensation of two prenyl diphosphate molecules. asm.orgnih.gov CrtB utilizes two molecules of geranylgeranyl pyrophosphate (GGPP, C20) to form phytoene (C40), the precursor for all carotenoids. nih.govnih.gov In contrast, CrtM uses two molecules of farnesyl pyrophosphate (FPP, C15) to produce the C30 carotenoid 4,4′-diapophytoene. nih.gov
Phylogenetic analyses of CrtB and CrtM sequences from a wide range of microbial species have revealed distinct evolutionary lineages. nih.gov These studies suggest that CrtM likely represents the ancestral form, with CrtB diverging later. nih.gov The divergence of these two enzymes represents a key event in the evolution of carotenoid biosynthesis, allowing for the production of the more common C40 carotenoids from the C30 backbone. This evolutionary split is supported by the deep phylogenetic nodes separating the main CrtB and CrtM lineages. nih.gov The close evolutionary relationship is further underscored by the fact that both enzymes share conserved structural features, including a hydrophobic flap and two aspartate-rich motifs that are crucial for their catalytic activity. asm.org
Evolutionary Trajectories Leading to Enzyme Specificity Variation
The evolution of phytoene synthases has been marked by gene duplication and subsequent divergence, leading to multiple isoforms with varied specificities and expression patterns within a single organism. nih.govfrontiersin.org This is particularly evident in angiosperms, where the PSY gene family has diversified through distinct duplication events. nih.gov These paralogous genes often exhibit subfunctionalization, meaning they have evolved to perform specialized roles in different tissues or under different environmental conditions. nih.govresearchgate.net
For example, in tomato (Solanum lycopersicum), three PSY isoforms exist. oup.com PSY1 is predominantly expressed in ripening fruit and is responsible for the accumulation of lycopene, giving tomatoes their characteristic red color. nih.govoup.com PSY2 is primarily active in photosynthetic tissues like leaves, where it contributes to the synthesis of carotenoids essential for photosynthesis. nih.govoup.com A third isoform, PSY3, shows root-specific expression, particularly under stress conditions, and is thought to be involved in the production of abscisic acid, a plant hormone derived from carotenoids. nih.govoup.com
This functional divergence is often the result of subtle changes in the amino acid sequence, which can significantly alter the enzyme's catalytic efficiency, substrate affinity, and cofactor requirements. nih.govfrontiersin.org For instance, a single amino acid substitution in a highly conserved region of the PSY2 enzyme in cassava was found to alter its catalytic activity and impact the carotenoid content in the roots. nih.govfrontiersin.org Similarly, allelic variations leading to a loss of PSY activity have resulted in white-fleshed and white-petaled varieties in loquat and the California poppy, respectively. nih.govfrontiersin.org These examples highlight how evolutionary pressures have shaped the specificity of phytoene synthases to meet the diverse metabolic needs of different plant tissues and species.
Evidence for Horizontal Gene Transfer in Phytoene Synthase Evolution
Horizontal gene transfer (HGT), the transfer of genetic material between unrelated organisms, has played a significant role in the evolution of phytoene synthase and the dissemination of carotenoid biosynthesis pathways across different domains of life. nih.govucsd.edunih.gov Evidence for HGT is often inferred from phylogenetic analyses that show unexpected evolutionary relationships, where a gene in one organism appears more closely related to a gene in a distant species than to those in its closer relatives. ucsd.edu
In the context of phytoene synthase, phylogenetic studies have revealed instances where PSY genes from fungi and arthropods cluster with those from prokaryotes, suggesting that these eukaryotes acquired the gene through HGT from a bacterial or archaeal donor. nih.gov This is a notable finding, as carotenoid biosynthesis is not native to all fungi and is particularly rare in animals. The acquisition of a functional PSY gene would have conferred a significant evolutionary advantage, such as the ability to produce protective pigments.
Furthermore, HGT has been implicated in the evolution of carotenoid biosynthesis in various heterotrophic protists. nih.gov Phylogenetic analyses suggest that the genes for carotenoid biosynthesis in these organisms were acquired through multiple independent HGT events from bacteria. nih.gov For instance, the photosynthetic superoperons, which include carotenoid biosynthesis genes, are thought to have been transferred from Alphaproteobacteria to some Betaproteobacteria and Gammaproteobacteria. nih.gov These transfers have allowed recipient organisms to gain the ability to produce carotenoids, highlighting the role of HGT as a major force driving the metabolic diversification of microbial life. nih.govnih.gov
Structure-Function Relationships of Phytoene Synthase
The catalytic activity and specificity of phytoene synthase are intricately linked to its three-dimensional structure. Understanding the relationship between the enzyme's structure and its function is crucial for elucidating the mechanisms of carotenoid biosynthesis and for engineering enzymes with improved properties.
Conserved Motifs and Active Site Architecture
Phytoene synthase belongs to the class 1 superfamily of isoprenoid biosynthetic enzymes and possesses a conserved prenyltransferase domain. nih.govfrontiersin.org The active site of PSY is characterized by several highly conserved motifs that are essential for substrate binding and catalysis. nih.govfrontiersin.org These include:
Two Aspartate-Rich Motifs: These motifs, often with the sequence DXXXD, are critical for binding the diphosphate moiety of the GGPP substrate and for coordinating with the essential Mg²⁺ cofactor. asm.orgnih.gov
A Catalytic Residue Motif: This region contains key amino acid residues directly involved in the chemical reaction.
A Substrate-Binding Pocket: This pocket accommodates the two molecules of GGPP.
An Active Site Lid: This flexible loop covers the active site after substrate binding, shielding the reaction from the solvent. nih.govfrontiersin.org
Insights from Crystallographic Data and Predicted Protein Structures (e.g., AlphaFold)
While obtaining crystal structures of membrane-associated proteins like phytoene synthase has been challenging, the crystal structure of the bacterial dehydrosqualene synthase (CrtM) from Staphylococcus aureus has provided a valuable model for understanding the structure of PSY. asm.org This structure revealed a dimeric enzyme with each monomer containing a large central cavity where catalysis occurs.
Identification of Key Amino Acid Residues Influencing Catalysis and Product Specificity (e.g., F26, W38 mutations)
Site-directed mutagenesis studies, often guided by structural models, have been instrumental in identifying key amino acid residues that influence the catalytic activity and product specificity of phytoene synthase and related enzymes.
A classic example comes from studies on the bacterial CrtM enzyme. Researchers have shown that by mutating specific bulky amino acid residues within the active site, the enzyme's product specificity can be shifted from C30 diapophytoene to C40 phytoene. nih.gov Specifically, mutations of phenylalanine at position 26 (F26) and tryptophan at position 38 (W38) to smaller amino acids were found to relieve steric hindrance, allowing the enzyme to accommodate the larger GGPP substrate and produce phytoene. nih.gov This demonstrated that a few key residues can act as "gatekeepers," controlling the size of the substrate that can be processed.
In plant PSYs, similar studies have identified residues crucial for the differences in activity between isoforms. For instance, in tomato, two amino acid differences between the highly active PSY2 and the less active PSY1 were found to be critical for their functional variance. nih.gov In the microalga Dunaliella salina, two amino acid residues at positions 144 and 285, which are involved in substrate binding, were identified as being responsible for the functional differences between its two PSY isoforms. asm.org These findings underscore how subtle changes in amino acid sequence, guided by evolutionary pressures, can lead to significant variations in enzyme function. nih.govfrontiersin.org
Interactive Data Table: Key Amino Acid Residues in Phytoene Synthase Function
| Enzyme/Organism | Residue(s) | Mutation | Effect on Function | Reference(s) |
| Staphylococcus aureus CrtM | F26, W38 | To smaller amino acids | Shifted product specificity from C30 to C40 phytoene | nih.gov |
| Tomato PSY1/PSY2 | N136Y, G198A (in PSY1) | - | Increased catalytic activity of PSY1 | nih.gov |
| Cassava PSY2 | Single residue change | - | Altered catalytic activity and root carotenoid content | nih.govfrontiersin.org |
| Dunaliella salina PSY1/PSY2 | Positions 144 and 285 | - | Associated with functional variance in substrate binding | asm.org |
Biotechnological Applications and Engineering of 1s,2s,3s Prephytoene Diphosphate Pathway Enzymes
Metabolic Engineering for Enhanced Carotenoid Production
Metabolic engineering strategies have been instrumental in augmenting carotenoid yields in both plants and microorganisms. longdom.orgnih.gov These approaches often focus on overcoming the natural limitations of the carotenoid biosynthetic pathway to channel more metabolic flux towards the desired products.
Phytoene (B131915) Synthase as a Primary Target for Genetic Manipulation Due to its Rate-Limiting Role
Phytoene synthase (PSY) catalyzes the first committed step in the carotenoid biosynthesis pathway, the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP) to form phytoene. nih.govfrontiersin.org This reaction is widely recognized as a major rate-limiting step in carotenogenesis, making PSY a principal target for genetic engineering efforts aimed at increasing carotenoid production. nih.govresearchgate.netpnas.org The expression and activity of PSY are tightly regulated at multiple levels, including transcriptionally, and its manipulation can significantly influence the total amount of carotenoids synthesized. nih.govfrontiersin.org
Overexpression of PSY genes has been a common and effective strategy to boost carotenoid content in various organisms. For instance, in the development of "Golden Rice," the introduction and expression of a phytoene synthase gene were essential to enable carotenoid biosynthesis in the rice endosperm, which normally lacks it. nih.govfrontiersin.org Similarly, increasing the expression of PSY1, a key phytoene synthase gene in maize, has been shown to be a limiting factor in beta-carotene (B85742) synthesis, and its enhancement through techniques like CRISPR-Cas9 has led to significantly increased beta-carotene levels. amazonaws.com The central role of PSY in controlling the metabolic flux into the carotenoid pathway underscores its importance as a primary target for genetic manipulation. nih.govresearchgate.net
Strategies for Increasing Carotenoid Content in Genetically Engineered Organisms and Crops
A variety of strategies have been employed to increase carotenoid levels in genetically modified organisms, ranging from the overexpression of key biosynthetic genes to the modification of metabolic sinks and precursor supply.
Overexpression of Biosynthetic Genes: A primary strategy involves the overexpression of one or more genes in the carotenoid pathway. As discussed, phytoene synthase (PSY) is a common target. nih.govfrontiersin.org Additionally, overexpressing other key enzymes like phytoene desaturase (crtI) and lycopene (B16060) β-cyclase (crtY or lcyB) can further enhance the production of specific carotenoids like lycopene and β-carotene. nih.gov For example, the expression of a daffodil lycopene β-cyclase in tomatoes not only converted lycopene to β-carotene but also unexpectedly increased total carotenoid accumulation by over 50%. oup.com
Creating Metabolic Sinks: The accumulation of carotenoids can be limited by the storage capacity of the cell. Creating or expanding metabolic sinks, such as lipid bodies in yeast, can provide a storage depot for newly synthesized carotenoids, thereby pulling the equilibrium of the pathway towards production. mdpi.com In Yarrowia lipolytica, which naturally possesses lipid bodies, engineering strategies have been employed to enhance β-carotene storage. mdpi.com
Downregulation of Competing Pathways: Metabolic pathways that compete for the same precursors can be downregulated to redirect flux towards carotenoid biosynthesis. For example, in yeast, the ergosterol (B1671047) biosynthesis pathway competes for farnesyl pyrophosphate (FPP), a precursor to GGPP. nih.gov Reducing the activity of this competing pathway can increase the availability of precursors for carotenoid production.
Multi-gene "Push-Pull" Engineering: A sophisticated approach involves the simultaneous overexpression of key "push" enzymes (like PSY) to drive the pathway forward and "pull" enzymes (like lycopene β-cyclase) to convert intermediates into the final desired product, while also ensuring adequate precursor supply. This coordinated approach can lead to substantial increases in carotenoid accumulation.
A summary of genetic modifications and their effects on carotenoid production is presented in the table below.
| Organism | Genetic Modification | Phenotypic Change | Reference(s) |
| Saccharomyces cerevisiae | Directed evolution of β-carotene ketolase (BKT) | 34% improvement in astaxanthin (B1665798) yield | mdpi.com |
| Saccharomyces cerevisiae | Engineered CrtI mutant (Y160F&N576S) | 60% increase in lycopene yield | mdpi.com |
| Yarrowia lipolytica | Engineered carRP mutant (Y27R) | 1441-fold improvement in β-carotene production | mdpi.com |
| Yarrowia lipolytica | Overexpressed AMP deaminase-encoding gene AMPD | Approximately 3-fold increase in lycopene content | mdpi.com |
| Escherichia coli | Deletion of central carbon metabolic gene zwf | 130% enhancement in lycopene production | mdpi.com |
| Escherichia coli | Directed evolution of isopentenyl diphosphate isomerase (IDI) | 2.1-fold increase in lycopene yield | mdpi.com |
| Saccharomyces cerevisiae | Overexpressed the fatty acid desaturase gene OLE1; deletion of the Seipin gene FLD1 | 25% increase in lycopene yield | mdpi.com |
| Yarrowia lipolytica | Overexpressed the bottleneck genes HMG1 and GGS1 | Increased the lycopene content 10.8-fold | mdpi.com |
Protein Engineering of Phytoene Synthase and Related Enzymes
Beyond metabolic engineering at the pathway level, protein engineering of individual enzymes offers a more targeted approach to enhance carotenoid biosynthesis. By modifying the properties of enzymes like phytoene synthase, it is possible to improve their catalytic efficiency and alter their function.
Approaches for Improving Catalytic Efficiency, Substrate Selectivity, and Product Turnover
Protein engineering techniques aim to overcome the limitations of native enzymes, such as low catalytic activity or suboptimal stability. nih.gov Several strategies are employed to improve the performance of phytoene synthase and other carotenogenic enzymes:
Rational Design: This approach relies on a detailed understanding of the enzyme's structure and mechanism. By identifying key amino acid residues in the active site or other important regions, targeted mutations can be introduced to enhance catalytic activity or alter substrate specificity. nih.gov While powerful, rational design requires extensive knowledge of the protein's structure-function relationship.
Directed Evolution: This method mimics natural evolution in the laboratory to generate enzymes with desired properties. It involves creating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify improved variants. nobelprize.org
Data-Driven Protein Engineering: The increasing availability of protein sequence and structure data, coupled with advances in machine learning, has enabled data-driven approaches to protein engineering. nih.govyoutube.com Machine learning models can predict the effects of mutations on enzyme function, guiding the design of improved variants and reducing the need for extensive experimental screening. nih.gov
Application of Directed Evolution Methodologies to Alter Enzyme Function
Directed evolution has proven to be a particularly powerful tool for tailoring the properties of enzymes in the carotenoid biosynthetic pathway. nobelprize.org This iterative process of random mutagenesis and selection allows for the exploration of a vast sequence space to identify enzyme variants with novel or improved functions. nobelprize.orgyoutube.com
A key advantage of directed evolution is that it does not require prior knowledge of the enzyme's structure or mechanism. nobelprize.org This makes it applicable to a wide range of enzymes, including those that are not well characterized. The process typically involves the following steps:
Gene Diversification: Creating a library of mutant genes using techniques like error-prone PCR or DNA shuffling.
Library Expression: Introducing the mutant genes into a suitable host organism to produce the corresponding enzyme variants.
Screening or Selection: Identifying the variants with the desired properties using a high-throughput assay.
Isolation and Characterization: Isolating the improved variants and characterizing their properties in more detail.
This cycle can be repeated multiple times to accumulate beneficial mutations and achieve significant improvements in enzyme function. nobelprize.org Directed evolution has been successfully used to enhance the catalytic efficiency of various enzymes, expand their substrate scope, and even create enzymes that catalyze entirely new reactions. youtube.comresearchgate.net In the context of carotenoid biosynthesis, directed evolution has the potential to generate phytoene synthases with higher turnover rates, improved stability, and altered product profiles, further advancing the goal of enhanced carotenoid production.
Rational Design and Mutagenesis to Modulate Product Specificity and Diversify Metabolite Output
Rational design, a targeted approach to protein engineering, leverages the understanding of an enzyme's structure-function relationship to introduce specific mutations that alter its catalytic properties. nih.gov This strategy has been successfully employed to modify enzymes in the carotenoid biosynthesis pathway, leading to changes in product specificity and a broader range of metabolite outputs.
One of the key enzymes targeted for rational design is phytoene synthase (PSY or CrtB), which catalyzes the first committed step in carotenoid biosynthesis: the conversion of two molecules of geranylgeranyl diphosphate (GGPP) to phytoene, via the intermediate prephytoene diphosphate. nih.govfrontiersin.org While phytoene synthase is generally specific for C20 GGPP, studies on the related C30 carotenoid synthase (CrtM) from Staphylococcus aureus, which uses farnesyl diphosphate (FPP), have shown that substrate specificity can be altered. Through directed evolution, variants of CrtM were isolated that could utilize GGPP to produce C40 carotenoids. Subsequent analysis revealed that a single amino acid residue, Phenylalanine 26, plays a crucial role in determining the substrate specificity of CrtM. This highlights the potential for creating novel carotenoid backbones by mutating key residues in the active site.
Further down the pathway, phytoene desaturase (CrtI or PDS) introduces a series of double bonds into the phytoene molecule. The number of desaturations can vary between organisms, leading to different carotenoid products. Rational design has been used to alter the catalytic activity of CrtI from Rhodobacter sphaeroides. Site-directed mutagenesis leading to single amino acid substitutions, such as I454T and A171P, intrinsically altered the enzyme's catalytic activity towards phytoene. These modifications resulted in different ratios of neurosporene, lycopene, and 3,4-didehydrolycopene, demonstrating that minor changes to the enzyme structure can significantly impact the final metabolite profile.
Lycopene cyclases (LCY), which catalyze the cyclization of lycopene to form α- and β-carotene, are another important control point for diversifying carotenoid output. In wheat, the creation of loss-of-function mutants of lycopene ε-cyclase (LCYe) led to a significant reduction in lutein (B1675518) (derived from α-carotene) and a corresponding slight increase in β-carotene. nih.gov This demonstrates how down-regulating or knocking out specific enzymatic steps can redirect metabolic flux towards desired products. In another example, the overexpression of a lycopene β-cyclase (LYCB) from citrus in tomato plants resulted in a 4.1-fold increase in β-carotene content. nih.gov
Targeted mutagenesis of the carotenoid isomerase (CRTISO) gene in Brassica napus provides another example of how modifying pathway enzymes can alter metabolite profiles. Editing of the two copies of the BnaCRTISO gene resulted in a significant reduction in total carotenoids in petals and leaves. frontiersin.orgfrontiersin.org However, the content of specific carotenes like lycopene, α-carotene, and γ-carotene increased in the petals of the mutant plants, indicating a complex regulation of the pathway and the potential to accumulate specific intermediates through targeted gene modification. frontiersin.orgfrontiersin.org
The following table summarizes the effects of mutagenesis on select enzymes in the carotenoid pathway:
| Enzyme | Organism | Mutation/Modification | Effect on Metabolite Output |
| Phytoene Desaturase (CrtI) | Rhodobacter sphaeroides | I454T and A171P single amino acid substitutions | Altered ratios of neurosporene, lycopene, and 3,4-didehydrolycopene. |
| Lycopene ε-cyclase (LCYe) | Triticum turgidum (wheat) | Loss-of-function mutants | Dramatic reduction in lutein and a slight increase in β-carotene. nih.gov |
| Lycopene β-cyclase (LYCB) | Citrus sp. (expressed in tomato) | Overexpression | 4.1-fold increase in β-carotene content in fruit. nih.gov |
| Carotenoid Isomerase (BnaCRTISO) | Brassica napus | Gene editing (knockout) | Significant increase in lycopene, α-carotene, and γ-carotene in petals. frontiersin.orgfrontiersin.org |
These examples underscore the power of rational design and mutagenesis to precisely control the output of the carotenoid biosynthetic pathway, enabling the production of specific, high-value metabolites.
Enzyme-Substrate Docking and Active Site Modification Strategies
Enzyme-substrate docking and computational modeling are invaluable tools in the rational design of enzymes. asm.org These techniques allow researchers to predict how a substrate, such as (1S,2S,3S)-prephytoene diphosphate or its subsequent products, binds to the active site of an enzyme. This information can then be used to guide targeted modifications of the active site to alter substrate specificity or catalytic efficiency.
Homology modeling, a computational method to predict the 3D structure of a protein based on its amino acid sequence and the known structure of a homologous protein, has been applied to PSY from the microalga Dunaliella salina. This study identified two amino acid residues, F144 and G285, as being critical for substrate binding and responsible for the functional differences between two PSY isoforms. researchgate.net This type of in silico analysis provides a roadmap for site-directed mutagenesis to potentially enhance enzyme activity.
Similarly, computational analysis of lycopene β-cyclase from bell pepper (Capsicum annuum) has been undertaken to understand its structural and functional characteristics. nih.gov Although a crystal structure is not yet available, homology modeling and preliminary docking experiments with known inhibitors have provided insights into the enzyme's active site. nih.gov Such studies are the first step towards rationally designing modifications to alter the cyclization reaction and produce novel carotenoids.
In a study on phytoene desaturase (PDS) from Chlamydomonas reinhardtii, the characterization of suppressor mutations was coupled with computational structure prediction. This combined approach suggested that specific amino acid residues are in close proximity within the active enzyme, playing important roles in its structural stability and catalytic activity.
While detailed docking studies specifically with this compound are not extensively reported, the principles have been demonstrated with other substrates in the pathway. For instance, molecular docking of lycopene isomers with the scavenger receptor class B type I (SR-BI) has been used to understand their binding affinities. This approach, when applied to the active sites of carotenoid biosynthesis enzymes, can predict which modifications are most likely to result in a desired change in function.
The general strategy for active site modification based on docking simulations involves:
Homology Modeling: Generating a 3D model of the target enzyme if a crystal structure is not available.
Substrate Docking: Simulating the binding of the substrate (e.g., prephytoene diphosphate, phytoene, lycopene) into the active site of the 3D model.
Identification of Key Residues: Analyzing the interactions between the substrate and the enzyme to identify amino acid residues that are critical for binding and catalysis.
In Silico Mutagenesis: Virtually mutating the identified key residues and re-docking the substrate to predict the effect of the mutation on binding and reactivity.
Experimental Validation: Creating the most promising mutants through site-directed mutagenesis and experimentally testing their catalytic activity and product profile.
This iterative process of computational analysis and experimental validation is a powerful approach for engineering enzymes with novel properties for biotechnological applications.
Advanced Research Methodologies for Studying 1s,2s,3s Prephytoene Diphosphate Biosynthesis
Purification and Biochemical Characterization of Phytoene (B131915) Synthase
The purification of active phytoene synthase is a fundamental prerequisite for its detailed biochemical study. Given that PSY is a membrane-associated protein, often expressed at low levels, its purification presents significant challenges. Researchers have developed multi-step strategies to obtain highly purified and active enzyme for subsequent characterization.
Affinity Chromatography and Other Protein Purification Techniques
Affinity chromatography is a powerful and widely used technique for purifying recombinant phytoene synthase. sinobiological.com This method leverages the specific, reversible binding interaction between the protein of interest and a ligand immobilized on a chromatographic matrix. sinobiological.comyoutube.com A common strategy involves engineering the PSY protein to include an affinity tag, such as a polyhistidine-tag (His-tag). sinobiological.comyoutube.com
The process for His-tagged PSY purification typically involves:
Expression: The gene encoding the His-tagged PSY is overexpressed in a suitable host, like Escherichia coli. sinobiological.com
Lysis: The host cells are lysed to release the cellular contents, including the recombinant protein.
Binding: The cleared cell lysate is passed through a column containing a matrix with immobilized metal ions, such as Nickel (Ni-NTA) or Cobalt. sinobiological.com The histidine residues in the His-tag form coordinate bonds with the metal ions, thus binding the PSY protein to the column while other cellular proteins pass through. sinobiological.com
Washing: The column is washed with buffers to remove non-specifically bound proteins.
Elution: The purified His-tagged PSY is eluted from the column, often by using a high concentration of a competing molecule like imidazole, which displaces the His-tag from the metal ions. sinobiological.comyoutube.com
Often, recombinant PSY expressed in bacteria forms insoluble aggregates known as inclusion bodies. While this complicates purification, it can also be used as an initial enrichment step. A detailed protocol for purifying active PSY from inclusion bodies involves:
Initial enrichment through inclusion body purification. springernature.comnih.gov
Unfolding the protein using chaotropic agents. springernature.comnih.gov
Refolding the enzyme into its active conformation, often in the presence of detergents. springernature.comnih.gov
Final purification using immobilized metal affinity chromatography (IMAC). springernature.comnih.gov
Other techniques like gel permeation chromatography (GPC) can be used as a subsequent step to separate different oligomeric states of the enzyme or to achieve higher purity. nih.gov
Table 1: Common Affinity Tags and Matrices for Phytoene Synthase Purification
| Affinity Tag | Ligand/Matrix | Elution Agent | Reference |
| Polyhistidine (His-tag) | Nickel-NTA (Ni-NTA) Agarose | Imidazole | sinobiological.com |
| Glutathione-S-transferase (GST) | Immobilized Glutathione | Excess Glutathione | youtube.com |
Electrophoretic and Centrifugation Methods for Molecular Size Determination (e.g., SDS-PAGE, Glycerol (B35011) Gradient Centrifugation)
Once purified, the molecular size and oligomeric state of phytoene synthase are determined using various techniques.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method to determine the molecular weight of the denatured PSY monomer. In this technique, the protein sample is treated with SDS, a detergent that denatures the protein and imparts a uniform negative charge. The sample is then run on a polyacrylamide gel, and the proteins separate based on their size. By comparing the migration distance to that of known molecular weight standards, the molecular weight of the PSY polypeptide can be estimated. nih.gov For example, the molecular weight of phytoene synthase from bread wheat (TaPSY) has been estimated to be around 47 kDa for TaPSY1, 32 kDa for TaPSY2, and 44 kDa for TaPSY3 using this method. nih.gov
Glycerol Gradient Centrifugation is a technique used to determine the native molecular mass of proteins and protein complexes. researchgate.netresearchgate.net In this method, a purified, native protein sample is layered on top of a tube containing a continuous gradient of glycerol concentration (e.g., 10% to 30%). During ultracentrifugation, the protein migrates through the gradient and separates based on its size, shape, and density. The fractions are then collected and analyzed for enzyme activity or by SDS-PAGE to determine the position of the protein in the gradient. This allows for the estimation of its native molecular weight and can reveal if the enzyme exists as a monomer, dimer, or part of a larger complex. researchgate.netresearchgate.net For instance, this method has been used to separate and analyze high molecular weight protein complexes in mitochondria. researchgate.net
In Vitro Enzymatic Assays and Kinetic Analysis
In vitro enzymatic assays are crucial for characterizing the catalytic activity and kinetic properties of purified phytoene synthase. nih.gov These assays measure the conversion of the substrate, geranylgeranyl diphosphate (B83284) (GGPP), into phytoene.
A common assay involves the use of a radiolabeled substrate, such as [¹⁴C]-labeled GGPP. springernature.comnih.gov The reaction mixture typically contains the purified PSY enzyme, the radiolabeled substrate, and necessary cofactors like Mn²⁺, in a suitable buffer. frontiersin.orgnih.gov After incubation, the reaction products are extracted with an organic solvent and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov The amount of radioactive phytoene produced is then quantified to determine the enzyme's activity.
Kinetic analysis provides valuable information about the enzyme's efficiency and its interaction with its substrate. By varying the concentration of GGPP and measuring the initial reaction velocity, key kinetic parameters can be determined:
Michaelis constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of its maximum value (Vₘₐₓ), providing an indication of the enzyme's affinity for its substrate.
Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.
Studies have shown that the enzymatic activity of PSY is strictly dependent on the presence of the Mn²⁺ cofactor. frontiersin.orgnih.gov Furthermore, its catalytic activity can be influenced by its association with membranes and specific lipids like galactolipids. frontiersin.orgnih.gov
Molecular Biology Techniques
Molecular biology techniques are indispensable for studying the genes that encode phytoene synthase and for dissecting the structure-function relationships of the enzyme.
Gene Cloning and Expression Systems (e.g., Escherichia coli, Rhodobacter capsulatus)
The first step in the molecular analysis of phytoene synthase is the cloning of its corresponding gene (psy). Genes for PSY have been successfully cloned from a wide range of organisms, including bacteria, algae, and plants. nih.govnih.gov Once cloned, the gene is typically inserted into an expression vector, which is then introduced into a host organism for large-scale production of the enzyme.
Escherichia coli is the most commonly used expression system for producing recombinant phytoene synthase for purification and characterization. nih.govnih.govnih.gov Its rapid growth, well-understood genetics, and the availability of numerous expression vectors make it an ideal choice. Functional expression in E. coli can also be used as a complementation assay; a strain of E. coli engineered to produce GGPP but lacking its own carotenoid synthesis pathway can be transformed with a psy gene. The production of phytoene, often leading to a visible color change in the bacterial colony, confirms the functional activity of the cloned gene. nih.govnih.gov
Rhodobacter capsulatus , a photosynthetic bacterium, has also been utilized in studies of carotenoid biosynthesis. While E. coli is more common for routine expression, organisms like R. capsulatus can be valuable systems for studying the broader pathway, as they possess their own carotenoid biosynthesis machinery. For instance, nucleotide sequence comparisons have been made between phytoene desaturase genes from different bacteria, including Rhodobacter capsulatus. nih.gov
Table 2: Examples of Phytoene Synthase Gene Expression Studies
| Organism of PSY Origin | Expression System | Purpose | Reference |
| Synechocystis sp. PCC6803 | Escherichia coli | Functional Expression and Phytoene Production | nih.gov |
| Pyropia yezoensis (Red Alga) | Escherichia coli | Functional Confirmation by Pigment Complementation | nih.gov |
| Triticum aestivum (Wheat) | Escherichia coli | Functional Characterization by Color Complementation | nih.gov |
| Erythrobacter longus | Escherichia coli | Expression of Carotenoid Biosynthesis Genes | nih.gov |
Site-Directed Mutagenesis for Functional Dissection of Enzymes
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov This results in corresponding changes in the amino acid sequence of the expressed protein, allowing researchers to investigate the role of individual amino acid residues in the enzyme's structure, stability, substrate binding, and catalytic activity. nih.gov
By creating specific mutations in the psy gene and then expressing the mutant protein, scientists can:
Identify catalytic residues: Mutating a key amino acid in the active site can abolish or significantly reduce enzymatic activity, thereby identifying it as essential for catalysis. nih.gov For example, in chitinase, a member of the same glycosyl hydrolase family as some PSYs, mutating conserved acidic residues like E146 completely abolished activity, indicating its role as a catalytic acid/base. nih.gov
Probe substrate binding sites: Altering residues in the proposed substrate-binding pocket can change the enzyme's affinity (Kₘ) for GGPP or even alter its substrate specificity. asm.org
Analyze functional differences between isoforms: In organisms with multiple PSY genes, site-directed mutagenesis can be used to swap residues between isoforms to understand the molecular basis for their different catalytic efficiencies or regulatory properties. For instance, studies on Dunaliella salina identified two amino acid residues that are critical for substrate binding and are associated with the functional differences between its two PSY isoforms. asm.org
This precision tool has been instrumental in understanding the mechanistic details of many enzymes, providing insights that are not achievable through other methods. nih.govfrontiersin.org
Immunological Methods for Enzyme Detection and Activity Profiling
Immunological techniques are powerful tools for the specific detection and functional analysis of enzymes involved in the (1S,2S,3S)-prephytoene diphosphate biosynthetic pathway, primarily targeting phytoene synthase (PSY). nih.govnih.gov These methods leverage the high specificity of antibody-antigen interactions to isolate and characterize these enzymes from complex biological mixtures.
Immunofractionation and Immunoprecipitation:
Immunofractionation and immunoprecipitation are key techniques used to isolate and purify phytoene synthase and its associated proteins. nih.govnih.gov In these methods, antibodies specific to PSY are used to capture the enzyme from a crude cell extract. For instance, in a study on Arabidopsis thaliana, immunoprecipitation was successfully used to demonstrate the physical interaction between PSY and the ORANGE (OR) protein, a post-transcriptional regulator of carotenoid biosynthesis. nih.gov Similarly, chromatin immunoprecipitation (ChIP) assays have been employed to show that phytochrome-interacting factor 1 (PIF1) directly binds to the promoter region of the PSY gene, thereby repressing its expression. nih.gov
The general workflow for these techniques involves:
Antibody Production: Polyclonal or monoclonal antibodies are generated against a purified phytoene synthase or a specific peptide sequence. In some cases, fusion proteins are used to elicit a strong immune response. nih.gov
Cell Lysate Preparation: Tissues or cells are lysed to release the enzymes and other cellular components.
Incubation: The cell lysate is incubated with the specific antibodies.
Immune Complex Formation: The antibodies bind to the target enzyme, forming an immune complex.
Precipitation: The immune complexes are precipitated out of the solution, often with the aid of protein A/G-coated beads.
Analysis: The precipitated proteins are then analyzed using techniques like SDS-PAGE and Western blotting to confirm the presence and size of the target enzyme.
These immunological approaches have been instrumental in identifying regulatory proteins and understanding the protein-protein and protein-DNA interactions that govern the activity of phytoene synthase. nih.govnih.gov
Structural Biology Approaches to Elucidate Enzyme Architecture and Dynamics
Understanding the three-dimensional structure of enzymes is crucial for deciphering their catalytic mechanisms and substrate specificity. X-ray crystallography and, to a lesser extent, Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the atomic-level architecture of enzymes in the carotenoid biosynthesis pathway. nih.govnih.gov
X-ray Crystallography:
This technique has been pivotal in revealing the structures of various enzymes involved in isoprenoid and carotenoid biosynthesis. nih.govdiva-portal.orgresearchgate.net Although a crystal structure for this compound synthase itself is not widely reported, the structures of homologous enzymes like squalene (B77637) synthase and other terpene cyclases provide valuable insights into its potential fold and active site architecture. frontiersin.orgasm.org The general process involves:
Crystallization: Highly purified enzyme is coaxed into forming a well-ordered crystal lattice.
X-ray Diffraction: The crystal is bombarded with a high-intensity X-ray beam, which is diffracted by the electrons in the atoms of the enzyme.
Data Collection and Analysis: The diffraction pattern is recorded and used to calculate an electron density map, from which the atomic coordinates of the enzyme can be determined.
For example, the crystal structure of cyclolavandulyl diphosphate synthase, an enzyme that also catalyzes the condensation of two C5 units, has been determined, providing a model for understanding the initial steps of terpene synthesis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, which more closely mimics the cellular environment. While obtaining complete 3D structures of large enzymes by NMR can be challenging, it is invaluable for analyzing the structure of substrates, products, and smaller protein domains. researchgate.netresearchgate.netyale.edu For instance, ¹H NMR has been used to characterize the structure of various carotenoids, the downstream products of the pathway. yale.edu
| Technique | Information Gained | Examples in Carotenoid Biosynthesis Research |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of enzymes, active site architecture, substrate/inhibitor binding modes. | Determination of the structure of homologous enzymes like cyclolavandulyl diphosphate synthase. nih.gov |
| NMR Spectroscopy | Structure and dynamics of proteins in solution, characterization of small molecules (substrates, products). | Structural analysis of carotenoids and their precursors. yale.edu |
Metabolic Flux Analysis and Isotope Labeling Studies for Pathway Elucidation
Metabolic flux analysis (MFA) and isotope labeling are indispensable tools for quantifying the flow of metabolites through a biochemical pathway and for tracing the fate of atoms from precursors to final products. researchgate.netnih.gov These techniques provide a dynamic view of the this compound biosynthesis pathway in living organisms.
Isotope Labeling:
In these experiments, organisms are fed with precursors that are labeled with stable isotopes, such as ¹³C or ²H. nih.govnih.gov The labeled atoms are incorporated into the downstream metabolites of the pathway. By analyzing the distribution of the isotopes in the final products, researchers can deduce the biosynthetic route and identify the precursors of specific molecules. For example, the use of ¹³C-labeled precursors has been instrumental in confirming the steps of the carotenoid biosynthetic pathway. nih.gov
Metabolic Flux Analysis (MFA):
MFA is a computational method that uses a stoichiometric model of a metabolic network and experimental data (often from isotope labeling studies) to calculate the rates (fluxes) of all the reactions in the network. nih.gov This allows researchers to identify rate-limiting steps and to understand how the pathway is regulated under different conditions. For instance, MFA has been used to show that redirecting metabolic flux towards the mevalonate (B85504) pathway can enhance β-carotene production in fungi. nih.gov A study on Proteiniphilum acetatigenes used LC-MS-based metabolomics to analyze the carotenoid synthesis pathway, identifying key differential metabolites and suggesting that the precursor isopentenyl diphosphate (IPP) is synthesized from acetyl-CoA. academicjournals.org
| Methodology | Principle | Application in Prephytoene Diphosphate Biosynthesis |
|---|---|---|
| Isotope Labeling | Tracing the path of isotopically labeled atoms from precursors to products. | Confirming the biosynthetic origin of the carbon skeleton of carotenoids. nih.gov |
| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions throughout a network. | Identifying bottlenecks and regulatory points in the carotenoid pathway. nih.gov |
Bioinformatic Tools for Sequence Analysis and Phylogenetic Tree Construction
Bioinformatics plays a crucial role in modern biological research, providing the tools to analyze the vast amount of data generated by sequencing projects. oup.comnih.goveurekaselect.comaip.org In the context of this compound biosynthesis, bioinformatic tools are essential for identifying genes, predicting protein function, and understanding the evolutionary relationships between enzymes from different organisms.
Sequence Analysis:
A variety of online tools and software packages are used to analyze the DNA and protein sequences of phytoene synthases and other related enzymes. These tools can predict:
Gene and Protein Characteristics: Molecular weight, isoelectric point, and hydrophilicity. nih.govmdpi.com
Subcellular Localization: Predicting whether an enzyme is targeted to the chloroplasts, where carotenoid biosynthesis occurs. aip.orgmdpi.com
Conserved Domains: Identifying characteristic protein domains that are indicative of a particular function, such as the phytoene synthase domain. researchgate.net
Phylogenetic Tree Construction:
Phylogenetic analysis is used to infer the evolutionary relationships between genes and proteins from different species. nih.govnih.gov By comparing the sequences of phytoene synthases from various organisms, researchers can construct phylogenetic trees that illustrate how these enzymes have evolved. nih.govnih.gov This can reveal instances of gene duplication, horizontal gene transfer, and the evolution of new functions. nih.gov For example, phylogenetic studies have shown that phytoene synthase genes form a small family in many plants, with different members often having specialized roles in different tissues. frontiersin.org
Commonly used methods for phylogenetic tree construction include:
Neighbor-Joining: A distance-matrix method that is computationally efficient. nih.gov
Maximum Likelihood: A statistical method that finds the tree that is most likely to have produced the observed sequence data.
Bayesian Inference: A method that uses Bayesian statistics to estimate the posterior probability of a tree.
These bioinformatic approaches provide a powerful framework for organizing and interpreting the genetic information related to this compound biosynthesis, guiding further experimental work and providing insights into the evolution of this important metabolic pathway. oup.comnih.goveurekaselect.comaip.org
Q & A
Q. What enzymatic steps govern the biosynthesis of (1S,2S,3S)-prephytoene diphosphate, and how is it experimentally validated?
this compound (PPPP) is synthesized via a head-to-head condensation of two geranylgeranyl diphosphate (GGPP) molecules, catalyzed by phytoene synthase (PSY), a bifunctional enzyme. This reaction forms a cyclopropylcarbinyl intermediate, followed by non-reductive rearrangement to yield phytoene . Validation involves:
- Enzyme kinetics assays : Measuring PSY activity using radiolabeled GGPP substrates and quantifying PPPP via thin-layer chromatography (TLC) or HPLC .
- Cofactor dependency tests : PSY requires Mn²⁺ for optimal activity; omission of Mn²⁺ results in negligible product formation .
- Structural studies : Mutagenesis of PSY active sites to confirm residues critical for cyclopropane ring formation .
Q. How is this compound detected and quantified in plant plastids?
Key methodologies include:
- Isotopic labeling : Incubating plastid extracts with ¹⁴C-GGPP to track PPPP formation via autoradiography .
- Chromatographic separation : Coupling TLC with mass spectrometry (LC-MS) to distinguish PPPP from GGPP and phytoene .
- Enzyme inhibition studies : Using squalene synthase inhibitors (e.g., aziridine analogues) to isolate PPPP accumulation in competitive pathways .
Advanced Research Questions
Q. What structural features of phytoene synthase determine its bifunctional activity in PPPP synthesis?
PSY’s bifunctionality arises from two distinct domains:
- Prenyltransferase domain : Mediates GGPP dimerization via carbocation intermediates .
- Dephosphorylation domain : Catalyzes cyclopropyl ring rearrangement through protonation-deprotonation mechanisms . Experimental approaches :
- Domain deletion mutants : Truncated PSY variants lose either dimerization or rearrangement activity .
- Cryo-EM studies : Resolve conformational changes during PPPP-to-phytoene conversion .
Q. How can conflicting data on PSY’s kinetic parameters (e.g., KmK_mKm for GGPP) across species be reconciled?
Discrepancies in reported values (e.g., 35 µM in Erwinia herbicola vs. higher values in plants) may stem from:
- Membrane association : PSY activity in plants is galactolipid-dependent, complicating in vitro assays .
- Detergent effects : E. coli-expressed PSY requires detergent (e.g., Triton X-100) for solubilization, altering substrate accessibility . Resolution strategies :
- Standardized assay conditions : Use uniform detergent concentrations and Mn²⁺ levels .
- Comparative genomics : Identify conserved residues in PSY orthologs to pinpoint regulatory motifs .
Q. What metabolic engineering strategies enhance PPPP flux in carotenoid-overproducing systems?
- PSY overexpression : Transgenic E. coli or yeast strains with codon-optimized crtB (PSY gene) increase PPPP yields 2–3 fold .
- Competitive pathway knockout : Disrupting squalene synthase (SQS) reduces carbon diversion to sterols, favoring PPPP accumulation .
- Dynamic regulation : Use inducible promoters to temporally control PSY expression, avoiding cytotoxic GGPP buildup .
Data Contradiction Analysis
Q. Why do some studies report PPPP instability, while others characterize it as a stable intermediate?
PPPP’s stability depends on:
- pH and temperature : Degrades rapidly above pH 7.5 or at >30°C .
- Enzyme purity : Contaminating phosphatases in crude extracts hydrolyze PPPP; immunoaffinity-purified PSY minimizes this . Methodological recommendations :
- Use protease/phosphatase inhibitors during enzyme extraction.
- Conduct time-course assays to track PPPP decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
